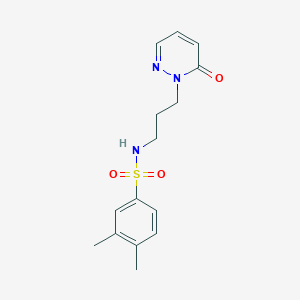

3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 3,4-dimethyl-substituted benzene ring linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl moiety. The methyl groups on the benzene ring enhance lipophilicity, which may improve membrane permeability compared to unsubstituted analogs .

Properties

IUPAC Name |

3,4-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-12-6-7-14(11-13(12)2)22(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHQSKLTVOQTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

To synthesize 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, a common approach starts with the sulfonation of a 3,4-dimethylbenzene. The procedure generally involves the following steps:

Sulfonation: React 3,4-dimethylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 3,4-dimethylbenzenesulfonic acid.

Amidation: Convert the sulfonic acid to the corresponding sulfonamide using propylamine, yielding 3,4-dimethyl-N-propylbenzenesulfonamide.

Pyridazinone Introduction: Finally, react the sulfonamide with a 6-chloropyridazinone under basic conditions to form the desired product, this compound.

Industrial Production Methods:

In an industrial setting, this synthesis might be streamlined using flow chemistry techniques for better control over reaction conditions and yield. Optimizing parameters such as temperature, solvent choice, and reaction time is crucial for high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidative transformations, particularly at the methyl groups attached to the benzene ring, potentially forming carboxylic acid derivatives.

Reduction: Reduction reactions can target the sulfonamide group, although these are less common due to the stability of the sulfonamide bond.

Substitution: Substitution reactions on the pyridazinone ring are facilitated by the electron-withdrawing nature of the keto group, making it susceptible to nucleophilic attack.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Conditions: Use of bases like sodium hydride, or catalysis with transition metals.

Major Products:

Oxidation: Potential formation of 3,4-dimethylbenzoic acid derivatives.

Reduction: Modified sulfonamide structures.

Substitution: Functionalized pyridazinone derivatives.

Scientific Research Applications

Research indicates that 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibits a range of biological activities, primarily through its interaction with specific molecular targets. Key areas of focus include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially influencing conditions related to inflammation and cancer.

- Anticancer Properties : Similar compounds have shown promise as oxidative phosphorylation inhibitors, suggesting that this compound could be explored for its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the applications of related compounds that share structural similarities with this compound:

- Oxidative Phosphorylation Inhibition : A study reported the discovery of benzene-1,4-disulfonamides as potent inhibitors of oxidative phosphorylation in cancer cells. These compounds demonstrated significant cytotoxicity in vitro and in vivo, indicating potential therapeutic applications in cancer treatment .

- Analgesic and Anti-inflammatory Activities : Research on derivatives of pyridazinones has shown that these compounds possess analgesic and anti-inflammatory properties. This suggests that this compound could also be effective in managing pain and inflammation .

- Targeting Cancer Pathways : Other studies have focused on pyridazinone-derived compounds for modulating cancer-related pathways, such as MYC oncogene expression. These findings support the exploration of this compound in cancer therapeutics .

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exerts its effects primarily involves binding to biological targets such as enzymes or receptors. The sulfonamide group can interact through hydrogen bonding and van der Waals forces, while the pyridazinone moiety may interact with specific amino acid residues in the active sites of proteins. These interactions can modulate the activity of the target proteins, leading to downstream biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, cyano) in 5b and 5c improve binding to polar active sites but reduce oral bioavailability. Methyl groups (target compound) balance lipophilicity and metabolic stability, a trend observed in protease inhibitors .

- Thermal Stability : Patent compounds () with fluorinated aromatic systems exhibit higher melting points (211–214°C), indicating thermal robustness .

Biological Activity

3,4-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The following sections delve into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 321.4 g/mol

- CAS Number : 1203298-71-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Carbonic Anhydrases (CAs) : Benzenesulfonamides are known for their ability to inhibit carbonic anhydrases, which are enzymes that play crucial roles in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions such as glaucoma and edema .

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects in various preclinical models. These properties are significant for developing treatments for inflammatory diseases .

Case Studies and Experimental Data

- Inhibition of Carbonic Anhydrases :

- Anti-inflammatory Activity :

Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

- Formation of Benzamide Core : Reacting 3,4-dimethylbenzoic acid with an appropriate amine.

- Introduction of Pyridazinone Moiety : Nucleophilic substitution involving a pyridazinone derivative.

- Final Coupling : Coupling the pyridazinone-substituted benzamide with a propylamine derivative.

The structure-activity relationship indicates that modifications on the benzene ring and the pyridazine moiety can significantly influence the biological activity and selectivity towards specific targets .

Q & A

Basic: What are the recommended synthetic strategies for 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how can purity be optimized?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazinone core and subsequent sulfonamide coupling. Key steps include:

- Pyridazinone precursor preparation : Reacting 6-hydroxypyridazine with propylamine derivatives under controlled pH (7–8) and temperature (60–80°C) to form the 6-oxopyridazin-1(6H)-ylpropyl intermediate .

- Sulfonamide coupling : Reacting 3,4-dimethylbenzenesulfonyl chloride with the pyridazinone-propylamine intermediate in anhydrous DMF, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound’s structure and confirming synthetic success?

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups at C3/C4 of benzene, pyridazinone ring protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) and rule out side products .

- FT-IR spectroscopy : Detect sulfonamide S=O stretches (~1350 cm) and pyridazinone C=O (~1680 cm) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., PDE4 inhibition vs. enzyme modulation) may arise from:

- Assay conditions : Variations in buffer pH, co-solvents (DMSO concentration), or enzyme isoforms tested .

- Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl vs. dimethyl groups) can alter target binding .

- Mitigation strategy : Validate activity across orthogonal assays (e.g., enzymatic inhibition + cell-based models) and perform crystallography to confirm binding modes .

Advanced: What computational methods are effective for predicting this compound’s pharmacokinetic and toxicity profiles?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP450 enzymes or hERG channels, predicting metabolic stability and cardiotoxicity .

- QSAR models : Train models on datasets of sulfonamide derivatives to estimate logP, solubility, and Ames test mutagenicity .

- ADMET prediction tools : SwissADME or ProTox-II to prioritize compounds with favorable oral bioavailability and low hepatotoxicity .

Basic: How does the dimethyl substitution on the benzene ring influence physicochemical properties?

- Lipophilicity : Methyl groups increase logP by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability .

- Steric effects : 3,4-Dimethyl substitution may hinder rotation of the sulfonamide group, stabilizing specific conformations critical for target binding .

- Solubility : Reduced aqueous solubility (estimated ~10 µM in PBS) necessitates formulation with cyclodextrins or lipid-based carriers .

Advanced: What experimental designs are recommended for evaluating this compound’s mechanism of action in cancer models?

- Target identification : CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) to map interacting proteins .

- Pathway analysis : RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers, cell cycle regulators) .

- In vivo validation : Use xenograft models with pharmacokinetic monitoring (plasma/tissue LC-MS) to correlate exposure with efficacy .

Basic: What are the stability considerations for storing this compound, and how can degradation products be monitored?

- Storage : -20°C under argon, protected from light (due to sulfonamide photosensitivity) .

- Degradation pathways : Hydrolysis of the sulfonamide bond under acidic conditions (pH < 3) or oxidation of the pyridazinone ring .

- Monitoring : UPLC-PDA at 254 nm to detect degradation peaks; HRMS to identify byproducts (e.g., benzenesulfonic acid derivatives) .

Advanced: How can structural modifications improve selectivity for specific biological targets (e.g., kinases vs. PDEs)?

- Pyridazinone modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance π-stacking with kinase ATP pockets .

- Linker optimization : Replace the propyl chain with PEG spacers to reduce steric hindrance in PDE4 binding .

- Sulfonamide substitution : Replace dimethyl groups with polar substituents (e.g., -OH, -NH) to alter hydrogen-bonding patterns .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Enzyme inhibition : Fluorescence-based assays for PDE4 or kinase activity (IC determination) .

- Cell viability : MTT or ATP-lite assays in cancer cell lines (e.g., HCT-116, MCF-7) .

- Membrane permeability : Caco-2 monolayer assay to predict oral absorption .

Advanced: How can researchers address discrepancies between in silico predictions and experimental toxicity data?

- False positives in silico : Overcome by integrating molecular dynamics simulations to account for protein flexibility .

- Metabolite toxicity : Identify Phase I/II metabolites via liver microsome incubations and test their activity .

- Species-specific effects : Compare toxicity in human vs. rodent hepatocyte models to prioritize compounds with translatable safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.